N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
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Overview
Description
N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound, with the molecular formula C15H16N4O2, is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of N-ethyl-N-methylaniline followed by coupling with 4-nitroaniline. The reaction conditions generally include an acidic medium, often hydrochloric acid, and a temperature maintained below 5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The final product is purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Reduction: N-ethyl-N-methyl-4-[(E)-(4-aminophenyl)diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and as a colorant in textiles.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N-ethyl-N-methyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness
N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
108124-93-2 |
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Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-3-18(2)14-8-4-12(5-9-14)16-17-13-6-10-15(11-7-13)19(20)21/h4-11H,3H2,1-2H3 |
InChI Key |
AYYVTQXLCSVRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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